Agelasidine D

Description

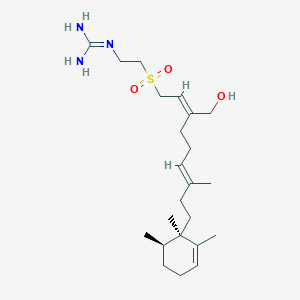

Structure

3D Structure

Properties

CAS No. |

139680-61-8 |

|---|---|

Molecular Formula |

C23H41N3O3S |

Molecular Weight |

439.7 g/mol |

IUPAC Name |

2-[2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-[(1R,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |

InChI |

InChI=1S/C23H41N3O3S/c1-18(11-13-23(4)19(2)8-6-9-20(23)3)7-5-10-21(17-27)12-15-30(28,29)16-14-26-22(24)25/h7-8,12,20,27H,5-6,9-11,13-17H2,1-4H3,(H4,24,25,26)/b18-7+,21-12+/t20-,23+/m1/s1 |

InChI Key |

ZWSGURSNDHDWDQ-MMYYNYMCSA-N |

SMILES |

CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |

Isomeric SMILES |

C[C@@H]1CCC=C([C@]1(C)CC/C(=C/CC/C(=C\CS(=O)(=O)CCN=C(N)N)/CO)/C)C |

Canonical SMILES |

CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |

Synonyms |

agelasidine D |

Origin of Product |

United States |

Isolation, Biosynthesis, and Structural Elucidation of Agelasidine D

Discovery and Original Isolation Sources

The initial discovery and isolation of Agelasidine D, along with its congeners, marked a significant contribution to the field of marine natural products chemistry. These findings have primarily been associated with sponges of the genus Agelas, which are known for producing a rich diversity of bioactive secondary metabolites.

Isolation from Agelas clathrodes

(-)-Agelasidine D was first isolated from the Caribbean marine sponge Agelas clathrodes. ontosight.ai In the initial study, it was co-isolated with another new hypotaurocyamine (B3033662) diterpenoid, (-)-agelasidine C. ontosight.ai Subsequent chemical investigations of A. clathrodes have also reported the presence of this compound among a suite of other natural products, including other agelasidine and agelasine (B10753911) analogs. ebi.ac.ukoup.comrsc.orgresearchgate.net The isolation process typically involves extraction of the sponge material with methanol, followed by solvent partitioning and a series of chromatographic separations to yield the pure compound. oup.comsci-hub.red

Occurrence in Other Agelas Species

While the genus Agelas is a prolific source of diterpenoid alkaloids, the reported isolation of this compound has been specifically linked to Agelas clathrodes. rsc.orgresearchgate.netcdnsciencepub.com Other related compounds, such as various agelasines and other agelasidines (A, B, C, E, and F), have been isolated from different species, including Agelas nakamurai, Agelas mauritiana, and Agelas citrina. researchgate.netsci-hub.redcdnsciencepub.comnih.gov The unique chemical profile of each Agelas species highlights the chemical diversity within this genus, with this compound being a characteristic metabolite of A. clathrodes.

Biosynthetic Pathways and Precursors

The biosynthesis of this compound is a complex process involving the convergence of two distinct metabolic pathways: the terpenoid pathway for the carbon skeleton and a separate pathway for the sulfur-containing guanidine (B92328) group.

Biogenetic Origin of the Diterpenoid Skeleton

The core of this compound is a bicyclic diterpenoid skeleton. Diterpenes, 20-carbon compounds, are biosynthesized from geranylgeranyl pyrophosphate (GGPP). researchgate.net The specific skeleton of this compound belongs to the clerodane class of diterpenes. wikipedia.orgnih.gov The biosynthesis of clerodane diterpenes is believed to proceed through the cyclization of GGPP to form a labdane-type intermediate, which then undergoes rearrangement to the characteristic clerodane decalin core. wikipedia.org The total synthesis of related agelasine compounds has utilized precursors like (+)-manool, a labdane (B1241275) diterpene, further supporting this biogenetic hypothesis. nih.gov

Table 1: Putative Biosynthetic Precursors for the Diterpenoid Skeleton of this compound

| Precursor | Role |

|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | Universal precursor for diterpenes |

Incorporation of the Guanidine Moiety

A distinguishing feature of this compound is the presence of a hypotaurocyamine group attached to the diterpene skeleton. ontosight.ai Hypotaurocyamine (2-guanidinoethanesulfinic acid) is a guanidine derivative. Its biosynthesis is thought to originate from the amino acid cysteine. Cysteine is converted to hypotaurine, which then serves as the precursor to hypotaurocyamine. ebi.ac.uk It has been proposed that the agelasidines are formed by the direct replacement of a hydroxyl group on the pre-formed diterpene alcohol with the hypotaurocyamine moiety. sci-hub.red The final step in the biosynthesis of related phosphagens involves specific kinases, such as hypotaurocyamine kinase, which catalyze the transfer of a phosphate (B84403) group, highlighting the integration of this guanidine compound into cellular metabolic systems. ontosight.aimdpi.com

Table 2: Proposed Steps in the Biosynthesis of the Hypotaurocyamine Moiety

| Precursor | Intermediate | Product |

|---|

Advanced Structural Elucidation Methodologies

The determination of the complex three-dimensional structure of this compound required the application of sophisticated spectroscopic techniques. The process involved piecing together the connectivity of atoms and determining their spatial arrangement.

The primary methods used for the structural elucidation of this compound and its analogs include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC) NMR experiments are crucial for establishing the carbon framework and the placement of protons and functional groups. rsc.orgnih.govcuvillier.de These techniques allow scientists to map out the connectivity of the diterpene skeleton and the attachment point of the hypotaurocyamine side chain.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound by measuring its exact mass. nih.govrsc.orgnih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. cdnsciencepub.com

Optical Rotation : The specific rotation measured by a polarimeter indicates the stereochemistry of the molecule. For instance, the isolated natural product is (-)-Agelasidine D, signifying that it rotates plane-polarized light in a counter-clockwise direction, distinguishing it from its synthetic enantiomer. nih.gov

These analytical methods, used in combination, provide the definitive evidence required to elucidate the complete and unambiguous structure of novel natural products like this compound.

Table 3: Spectroscopic Techniques for the Elucidation of this compound

| Technique | Purpose |

|---|---|

| ¹H NMR | Determines the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| 2D NMR (COSY, HMBC) | Establishes the connectivity between atoms within the molecule. |

| HRESIMS | Provides the exact molecular weight and elemental composition. |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular skeleton of this compound. clariant.com A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the connectivity of atoms within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, their multiplicity (splitting patterns), and integration (number of protons). emerypharma.com For this compound, this spectrum reveals signals corresponding to olefinic protons, methyl groups, and methylene (B1212753) protons associated with its clerodane diterpene core and the hypotaurocyamine side chain. nih.gov The ¹³C NMR spectrum complements this by identifying the number of unique carbon environments, distinguishing between sp³ (alkane), sp² (alkene, aromatic), and carbonyl carbons if present. nih.gov

2D NMR: To establish the precise connectivity, several 2D NMR experiments are employed:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com It allows for the tracing of proton-proton networks, helping to assemble fragments of the molecule, such as the spin systems within the diterpene rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the carbon signal it is attached to, providing unambiguous C-H bond information. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting molecular fragments. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. preprints.org For instance, HMBC correlations can link a methyl group's protons to adjacent quaternary carbons or connect the diterpene portion of this compound to its unique sulfur- and nitrogen-containing side chain. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry, NOESY can also aid in structural confirmation by showing through-space correlations between protons that are close to each other, which can help in sequencing fragments. rsc.org

The collective data from these experiments allow chemists to construct the planar structure of this compound, identifying its clerodane diterpene framework and the attached hypotaurocyamine moiety.

Table 1: Representative ¹H and ¹³C NMR Data for an Agelasidine-type Clerodane Skeleton

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | ~38.5 | ~1.5-1.7 (m) |

| 2 | ~19.0 | ~1.6-1.8 (m) |

| 3 | ~42.0 | ~1.4-1.5 (m) |

| 4 | ~34.0 | - |

| 5 | ~55.0 | ~1.2 (m) |

| 10 | ~39.0 | ~1.3 (m) |

| 13 | ~145.0 | - |

| 14 | ~111.0 | ~5.1 (br s) |

| 16 | ~17.0 | ~1.7 (s) |

| 17 | ~16.0 | ~0.8 (d, 6.5) |

| 18 | ~33.0 | ~0.7 (s) |

| 19 | ~21.0 | ~0.9 (s) |

| 20 | ~15.0 | ~0.7 (s) |

Note: Chemical shifts (δ) are representative and can vary slightly based on the solvent and specific stereoisomer.

Utilization of High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool used to determine the exact molecular formula of a compound. clariant.com For this compound, this technique measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with extremely high precision (typically to four or more decimal places). nih.gov This accuracy allows for the calculation of a unique elemental composition (CₓHᵧNₐOₑSₒ) that matches the measured mass. nih.gov

For example, the molecular formula for a related compound, agelasidine C, was established as C₂₃H₃₉N₃O₃S from its HRESIMS peak. nih.gov Similarly, HRMS analysis of this compound provides its specific molecular formula, confirming the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which is essential information that complements the structural fragments deduced from NMR spectroscopy. uncw.edu

Determination of Absolute and Relative Stereochemistry

Once the planar structure of this compound is known, the next challenge is to determine its three-dimensional arrangement, which includes both relative and absolute stereochemistry.

Relative Stereochemistry: The relative configuration of the chiral centers in the diterpene core is primarily established using 2D NMR techniques, specifically NOESY or its rotating-frame equivalent, ROESY. researchgate.net These experiments detect through-space correlations between protons that are in close proximity. rsc.org For the clerodane skeleton of this compound, key NOE correlations can establish the cis or trans fusion of the rings and the orientation (α or β) of substituents like methyl groups. rsc.org For example, a strong NOE signal between a methyl group and a proton on the ring system would indicate they are on the same face of the molecule (syn-facial). nih.gov

Absolute Stereochemistry: Determining the absolute configuration—distinguishing the molecule from its mirror image (enantiomer)—is more complex. Several methods can be employed:

Comparison of Optical Rotation: The specific optical rotation [α]D value of the isolated this compound is measured and compared to those of known, structurally similar compounds whose absolute configurations have been unequivocally determined, often through total synthesis. rsc.org A similar sign and magnitude of rotation can suggest the same absolute stereochemistry. nih.gov

Chemical Correlation: The natural product can be chemically converted (derivatized or degraded) into a simpler compound of known absolute configuration. nih.gov This provides a direct link to a stereochemical standard.

Total Synthesis: The unambiguous synthesis of a specific stereoisomer of this compound and the subsequent comparison of its spectroscopic data (NMR) and optical rotation with the natural product provides definitive proof of the absolute configuration. nih.gov

Computational Methods: In modern natural product chemistry, computational calculations of theoretical optical rotation or Electronic Circular Dichroism (ECD) spectra for possible stereoisomers are performed. researchgate.net The calculated spectrum that matches the experimental spectrum of the natural product reveals its true absolute configuration. researchgate.net

Through the systematic application of these methods, the complete and unambiguous three-dimensional structure of this compound is elucidated.

Chemical Synthesis and Analog Development of Agelasidine D

Strategies for Total and Semisynthesis of Agelasidine D

The synthesis of this compound has been approached through various routes, primarily relying on the use of naturally abundant chiral molecules to establish the correct stereochemistry of the diterpenoid core.

The first total synthesis of (+)-Agelasidine D utilized the readily available labdane (B1241275) diterpene (+)-manool as a chiral starting material. researchgate.netjst.go.jp This approach leverages the inherent stereochemistry of the precursor to build the complex carbon skeleton of the target molecule. The synthesis of the diterpenoid side chain from (+)-manool is a key feature of this strategy. researchgate.net In addition to (+)-manool, the less expensive chiral precursor (−)-sclareol has also been considered as a formal starting point for the synthesis of the agelasidine diterpenoid side chain. nih.gov

This strategy of using chiral precursors is not unique to this compound. For instance, the related compound (+)-agelasine C was synthesized from ent-halimic acid, demonstrating the utility of different natural chiral pools for accessing these complex marine alkaloids. nih.govfrontiersin.org The general approach involves the preparation of a functionalized diterpene fragment, which is then coupled with the respective polar headgroup. frontiersin.org

Table 1: Chiral Precursors in the Synthesis of Agelas-type Diterpenoids

| Precursor | Target Compound Class | Reference |

|---|---|---|

| (+)-Manool | This compound / Agelasine (B10753911) D | researchgate.netnih.gov |

| (-)-Sclareol | This compound (proposed) | nih.gov |

| ent-Halimic Acid | Agelasine C | nih.govfrontiersin.org |

Following the initial total synthesis, efforts were directed towards optimizing the synthetic route to (+)-Agelasidine D. An improved synthesis was developed, which also started from (+)-manool. uio.nonih.gov These second-generation syntheses focused on enhancing the efficiency and selectivity of key transformations. uio.noslideplayer.com For example, research into the synthesis of related agelasine analogs has led to the development of more effective coupling methods and strategies for controlling regioselectivity during the attachment of the heterocyclic headgroup to the diterpenoid scaffold. nih.gov While many of these advancements have been documented for the purine-containing agelasines, the principles are applicable to the synthesis of guanidine-containing agelasidines.

Stereoselective Synthesis from Chiral Precursors (e.g., (+)-Manool)

Design and Synthesis of this compound Analogs and Derivatives

The development of this compound analogs is crucial for understanding the structural requirements for its biological activity. Synthetic efforts have explored modifications at both the diterpenoid backbone and the guanidine (B92328) headgroup.

The diterpenoid portion of this compound has been a primary target for systematic modification. Nature itself provides a blueprint for these modifications, with the isolation of related compounds like (-)-agelasidine C, E, and F, which feature variations in the diterpenoid skeleton. rsc.orgmdpi.com For example, agelasidines E and F, isolated from the Caribbean sponge Agelas citrina, exhibit new oxidation motifs on the diterpenoid scaffold, such as the introduction of a hydroxyl group at C-16. mdpi.comnih.gov

Synthetic programs have created analogs by altering the terpenoid side chain to probe the impact of its length and unsaturation on biological activity. researchgate.netdiva-portal.org Studies on the closely related agelasine class have shown that analogs with different terpenoid substituents, such as geranylgeranyl chains, can be synthesized and that these modifications significantly influence their antimicrobial and cytotoxic profiles. researchgate.netmdpi.com

Table 2: Examples of Natural Modifications on the Agelasidine Diterpenoid Scaffold

| Compound | Modification from this compound structure | Source Organism | Reference |

|---|---|---|---|

| (-)-Agelasidine C | Different diterpenoid isomer (clerodane type) | Agelas clathrodes | rsc.org |

| (-)-Agelasidine E | Hydroxylation at C-16 of the diterpenoid | Agelas citrina | mdpi.comnih.gov |

This compound is characterized by its unique hypotaurocyamine (B3033662) headgroup, a derivative of guanidine. rsc.orgnih.gov This polar, charged group is critical for the molecule's interaction with biological targets. nih.gov While extensive analog development has been reported for the purine-containing agelasines, the targeted synthetic modification of the guanidine moiety of this compound is a less explored field in the reviewed literature.

General synthetic methods for the functionalization of guanidine groups have been established, which could be applied to create novel this compound analogs. nih.govnih.gov These methods allow for modifications such as N-alkylation or N-acetylation of the guanidine nitrogen atoms. nih.govnih.gov Such alterations would change the hydrogen bonding capacity and charge distribution of the headgroup, likely impacting its biological activity. The synthesis of these modified guanidine precursors often involves multi-step sequences using reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine for alkylated guanidines or acylated derivatives of N-Boc-S-methylisothiourea for acylated versions. nih.gov The application of these tailored precursors to the diterpenoid amine derived from the this compound scaffold represents a viable, though not yet widely reported, strategy for generating novel derivatives.

The Agelas alkaloids are natural hybrid structures, combining a terpenoid lipid moiety with a polar nitrogenous headgroup. nih.gov The diversity of these compounds stems from variations in both parts of the molecule. This compound is a prominent example of a diterpenoid-guanidine hybrid. rsc.org

Much of the research in this area has involved the comparative study of different classes of these natural hybrids. For instance, the biological activities of the agelasidines (diterpenoid-guanidine) are often compared with those of the agelasines, which are diterpenoid-purine hybrids. nih.govmdpi.com The purine (B94841) in agelasines is typically a 9-methyladeninium cation. nih.gov This exploration of naturally occurring hybrid structures reveals key structure-activity relationships; for example, the ionized guanidine group in agelasidines and the quaternary adeninium group in agelasines play crucial roles in their inhibitory effects on enzymes like Na+,K+-ATPase. nih.gov The synthesis of analogs often involves creating new combinations, for example by attaching different terpenoid chains to the purine or guanidine headgroups, further exploring the chemical space of these hybrid structures. researchgate.netmdpi.com

Table 3: Comparison of Headgroups in Agelas Diterpenoid Alkaloids

| Headgroup Class | Core Chemical Structure | Example Compound | Reference |

|---|---|---|---|

| Guanidine Derivative | Hypotaurocyamine | This compound | rsc.orgnih.gov |

| Purine Derivative | 9-Methyladeninium | Agelasine D | nih.govmdpi.com |

Biological Activities and Mechanistic Studies of Agelasidine D

Antimicrobial Spectrum and Potency

Agelasidine D exhibits a broad spectrum of antimicrobial activities, demonstrating inhibitory effects against various pathogenic bacteria, including Gram-positive and Gram-negative species, as well as mycobacteria. nih.govnih.gov

Activity against Gram-Positive Bacterial Pathogens

Research has consistently shown that this compound and its analogs are effective against Gram-positive bacteria. nih.gov Notably, they display potent activity against Staphylococcus aureus, a significant human pathogen. smujo.idresearchgate.net This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a strain known for its resistance to conventional antibiotics. nih.govrsc.org Studies have reported that this compound exhibits potent antibacterial activities against a panel of MRSA clinical isolates, with MIC90 values ranging from 1–8 μg/mL. rsc.org

Activity against Gram-Negative Bacterial Pathogens

This compound has also demonstrated activity against Gram-negative bacteria. nih.gov Specifically, it has shown inhibitory effects against Klebsiella pneumoniae and Proteus vulgaris. researchgate.net An extract of Agelas sp. containing agelasidines, including this compound, showed moderate activity against K. pneumoniae with an inhibition zone of 15.5 mm in a disk diffusion assay. smujo.id The ability of this compound to penetrate the complex outer membrane of Gram-negative bacteria is a key area of interest for further research. smujo.id

Effects on Mycobacterial Species

A significant aspect of this compound's antimicrobial profile is its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov It has been shown to be effective against both active and dormant mycobacteria. biorxiv.orgnih.gov This is particularly crucial as the dormant state of M. tuberculosis is a major challenge in the treatment of the disease. biorxiv.orgnih.gov

Investigating Cellular Targets and Mechanisms of Antibacterial Action

The mechanism by which this compound exerts its antibacterial effects is an active area of investigation. For its antimycobacterial activity, a specific target has been identified. Research has shown that this compound directly binds to the BCG3185c protein in Mycobacterium bovis BCG, a close relative of M. tuberculosis. nih.gov This protein is believed to be a dioxygenase, and the binding of this compound is thought to be crucial for inhibiting the growth of M. tuberculosis. biorxiv.orgnih.gov The interaction with this target protein is a key finding in understanding its specific antimycobacterial action. nih.govresearchgate.net For its broader antibacterial activity, it is suggested that the primary amine in the purine (B94841) functionality of agelasidines may play a role in penetrating the bacterial cell. smujo.id

Antiprotozoal Efficacy

In addition to its antibacterial properties, this compound has demonstrated significant potential as an antiprotozoal agent.

Activity against Plasmodium falciparum (Malaria)

This compound has shown notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net In in vitro studies, this compound exhibited a high level of activity with an IC50 value of 0.29 μg/mL (0.63 μM). nih.govnih.gov The selectivity index for its antimalarial action, which compares its toxicity to the parasite versus a human cell line, was found to be 23, indicating a degree of selective toxicity towards the parasite. nih.govnih.gov This makes this compound a promising candidate for further investigation in the development of new antimalarial drugs. researchgate.net

Activity against Kinetoplastid Parasites (Leishmania infantum, Trypanosoma brucei, Trypanosoma cruzi)

Research has demonstrated the potential of this compound and its analogs as inhibitors of pathogenic protozoa. nih.govmdpi.comresearchgate.net A screening of this compound revealed its activity against several kinetoplastid parasites responsible for significant tropical diseases. nih.govmdpi.comresearchgate.net

Specifically, the compound has been evaluated for its efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, which leads to Chagas disease. nih.govmdpi.comresearchgate.net While many related compounds showed general toxicity, certain analogs of this compound exhibited selective inhibitory activity against L. infantum with an IC₅₀ value of less than 0.5 µg/mL. nih.govmdpi.com Additionally, other analogs displayed an IC₅₀ of less than 1 µg/mL against T. cruzi, coupled with relatively low toxicity against MRC-5 fibroblast cells. nih.govmdpi.com

Synthetically prepared this compound has been shown to inhibit the growth of both Trypanosoma brucei and T. cruzi, with IC₅₀ values of 1.8 µM and 9 µM, respectively. mdpi.com However, the selectivity of the compound was noted to be poor. mdpi.com

The following table summarizes the in vitro activity of this compound and its analogs against various pathogenic protozoa.

| Compound | Target Organism | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

| This compound analog | Leishmania infantum | <0.5 µg/mL | - | nih.govmdpi.com |

| This compound analog | Trypanosoma cruzi | <1 µg/mL | - | nih.govmdpi.com |

| This compound | Trypanosoma brucei | 1.8 µM | <7 (against MRC-5 cells) | mdpi.com |

| This compound | Trypanosoma cruzi | 9 µM | <7 (against MRC-5 cells) | mdpi.com |

Mechanistic Studies of Antiparasitic Effects

The precise mechanisms underlying the antiparasitic effects of this compound are not yet fully understood. mdpi.com However, the broad-spectrum activity against various protozoa suggests a potentially non-specific mode of action for some of the related compounds. mdpi.com The low selectivity index observed for synthetically prepared this compound against T. brucei and T. cruzi further supports the notion of general cytotoxicity contributing to its antiparasitic properties. mdpi.com Further research is necessary to elucidate the specific molecular targets and pathways affected by this compound in these parasites.

Antifouling Properties

This compound has demonstrated significant potential as an environmentally friendly antifouling agent, showing efficacy against a range of marine organisms that contribute to biofouling.

Studies have consistently shown that this compound is a potent inhibitor of the settlement of barnacle larvae, a major contributor to marine biofouling. tjnpr.orgresearchgate.netrug.nl Specifically, it has a strong inhibitory effect on the settlement of Balanus improvisus cypris larvae, with a reported EC₅₀ value of 0.11 µM. researchgate.netmdpi.comnih.gov Research has indicated that at a concentration of 0.24 µM, this compound can reduce the settlement of B. improvisus by over 80%, and at higher concentrations, settlement can be completely prevented without causing larval mortality. rug.nlnih.gov

This compound has also been reported to be effective against the marine alga Ulva sp.. tjnpr.orgtjnpr.org This broad-spectrum activity against both macro- and micro-fouling organisms highlights its potential as a versatile antifouling compound. tjnpr.orgtjnpr.org

The table below presents the antifouling activity of this compound against key marine fouling organisms.

| Compound | Target Organism | Activity (EC₅₀) | Reference |

| This compound | Balanus improvisus larvae | 0.11 µM | researchgate.netmdpi.comnih.gov |

| This compound | Ulva sp. | - | tjnpr.orgtjnpr.org |

The role of this compound in the inhibition of biofilm formation appears to be complex and dependent on the specific bacterial species. tjnpr.orgmdpi.com One study reported that while this compound inhibited the growth of the planktonic form of Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of less than 0.0877 µM, it did not prevent the formation of its biofilm. tjnpr.orgmdpi.comresearchgate.netnih.gov Interestingly, its oxime derivative, (-)-ageloxime D, exhibited the opposite effect, inhibiting biofilm formation without affecting bacterial growth. tjnpr.orgmdpi.comresearchgate.net This suggests that specific structural features of these molecules dictate their primary mode of action, either as bactericidal agents or as biofilm inhibitors. researchgate.net

The molecular mechanisms behind the antifouling activity of this compound are multifaceted. The inhibitory effect on barnacle larval settlement is a key aspect. rug.nl The reversibility of this effect, where larvae resume normal settlement after removal of the compound, suggests a non-toxic mechanism of action. researchgate.net

Computational studies have explored the interaction of this compound and related alkaloids with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in many marine invertebrates. tjnpr.org These studies have shown that this compound exhibits strong binding affinities to AChE, which could disrupt larval settlement processes. tjnpr.org

Inhibition of Biofilm Formation

Cytotoxic Effects on Proliferating Cell Lines

This compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govrsc.orgdiva-portal.org Research has shown that these compounds exhibit profound cytotoxic effects, including against multidrug-resistant cell lines. nih.gov

One study reported that Agelasine (B10753911) D displayed moderate cytotoxicity against several human cancer cell lines, including PC9 (lung adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and U937 (histiocytic lymphoma), with IC₅₀ values ranging from 4.49 to 14.41 µM. rsc.org Another study found that (-)-Agelasine D was cytotoxic to L5178Y mouse lymphoma cells with an IC₅₀ of 4.03 µM. researchgate.netnih.gov

Furthermore, an active subfraction containing Agelasin-D was found to be strongly active against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC₅₀ values of 10.677 µg/mL and 15.154 µg/mL, respectively. japsonline.com However, this subfraction also showed cytotoxicity against normal human embryonic kidney (HEK-293) cells. japsonline.com

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Agelasine D | PC9, A549, HepG2, MCF-7, U937 | 4.49–14.41 µM | rsc.org |

| (-)-Agelasine D | L5178Y mouse lymphoma | 4.03 µM | researchgate.netnih.gov |

| Agelasin-D containing subfraction | MDA-MB-231 (breast cancer) | 10.677 µg/mL | japsonline.com |

| Agelasin-D containing subfraction | MCF-7 (breast cancer) | 15.154 µg/mL | japsonline.com |

Inhibition of Cancer Cell Growth in Vitro (e.g., CHO-K1, PC9, A549, HepG2, MCF-7, U937)

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines in laboratory settings. Research has shown that this marine-derived compound can inhibit the proliferation of various human cancer cells.

One study reported that (-)-Agelasidine D displayed potent cytotoxicity against Chinese Hamster Ovary (CHO-K1) cells, with a median effective dose (ED50) of 2.21 μg/mL. mdpi.comnih.gov The related compound, (-)-Agelasidine C, also showed activity against this cell line with an ED50 of 5.70 μg/mL. mdpi.comnih.gov

Furthermore, investigations into the broader anticancer potential of agelasine compounds revealed that this compound, in conjunction with a structurally similar analogue, exhibited moderate to potent cytotoxicity against a panel of human cancer cell lines. mdpi.com The tested cell lines included lung adenocarcinoma (PC9 and A549), liver carcinoma (HepG2), breast adenocarcinoma (MCF-7), and histiocytic lymphoma (U937). mdpi.comnih.govnih.govnih.gov The inhibitory concentrations (IC50) for this group of compounds were found to be in the range of 4.49 to 14.41 μM. mdpi.comnih.govnih.gov

These findings underscore the potential of this compound as a cytotoxic agent against various cancer types, warranting further investigation into its specific mechanisms of action.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound/Analog | Cell Line | Measurement | Value (µM) | Value (µg/mL) |

|---|---|---|---|---|

| (-)-Agelasidine D | CHO-K1 | ED50 | - | 2.21 mdpi.comnih.gov |

| Agelasine D & Analogs | PC9 | IC50 | 4.49 - 14.41 mdpi.comnih.govnih.gov | - |

| Agelasine D & Analogs | A549 | IC50 | 4.49 - 14.41 mdpi.comnih.govnih.gov | - |

| Agelasine D & Analogs | HepG2 | IC50 | 4.49 - 14.41 mdpi.comnih.govnih.gov | - |

| Agelasine D & Analogs | MCF-7 | IC50 | 4.49 - 14.41 mdpi.comnih.govnih.gov | - |

Modulation of Cell Cycle and Apoptosis Pathways (In context of related compounds like Agelasidine A)

While direct studies on this compound's modulation of cell cycle and apoptosis are limited, research on the closely related compound, (-)-Agelasidine A, provides valuable insights into the potential mechanisms for this class of molecules. Studies on (-)-Agelasidine A have shown that it can induce programmed cell death, or apoptosis, in human cancer cells through multiple pathways.

This induction of apoptosis appears to be mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The process involves the activation of key executioner proteins called caspases, including caspase-3, -8, and -9. Activation of these caspases is a hallmark of apoptosis.

In the context of the intrinsic pathway, treatment with (-)-Agelasidine A has been shown to disrupt the mitochondrial membrane potential and trigger the release of cytochrome c from the mitochondria into the cytoplasm. This event is a critical step in initiating the apoptotic cascade. Furthermore, it influences the balance of the Bcl-2 family of proteins, which regulate apoptosis, by increasing the expression of pro-apoptotic members (like Bax and Bim) and decreasing the levels of anti-apoptotic members (like Bcl-2).

Simultaneously, evidence suggests the involvement of the extrinsic pathway, which is initiated by the binding of extracellular ligands to death receptors on the cell surface. Research indicates that (-)-Agelasidine A can increase the expression of death receptors such as DR4 and DR5. This upregulation sensitizes the cancer cells to apoptotic signals. The convergence of these pathways leads to the efficient elimination of cancerous cells.

Influence on Drug-Resistant Cell Lines

A significant aspect of the anticancer potential of this compound is its activity against cancer cells that have developed resistance to conventional chemotherapy drugs. This is a major challenge in cancer treatment, and compounds that can overcome or bypass resistance mechanisms are of high therapeutic interest.

Research has specifically highlighted the efficacy of this compound and its synthetic analogs against multidrug-resistant (MDR) cancer cell lines. nih.govnih.gov One notable example is its potent inhibitory activity against the ACHN human renal adenocarcinoma cell line, which is known for its primary multidrug resistance. nih.govadipogen.com Studies have reported that an analog of this compound was more effective at inhibiting the growth of the ACHN cell line than several standard anticancer drugs, including doxorubicin, cisplatin, and paclitaxel. nih.gov

The ability of this compound and related compounds to exert profound cytotoxic effects on cells that are resistant to multiple drugs suggests that their mechanism of action may differ from that of many conventional chemotherapeutic agents, potentially involving novel cellular targets or pathways that are not affected by common resistance mechanisms. nih.govnih.govresearchgate.netdiva-portal.org

Table 2: Activity of Agelasidine Analogs Against Drug-Resistant Cancer Cell Line

| Compound | Cell Line | Cancer Type | Key Finding |

|---|

Enzymatic Target Modulation

Inhibition of Na+,K+-ATPase Activity

One of the well-documented biological activities of the agelasidine and agelasine family of compounds is the inhibition of the sodium-potassium pump, an enzyme also known as Na+,K+-ATPase. adipogen.comresearchgate.net This enzyme is embedded in the cell membrane and is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the membrane, a process vital for numerous cellular functions, including nerve impulse transmission and cellular transport.

Other Enzyme Inhibition Profiles

Beyond its effect on Na+,K+-ATPase, this compound has been shown to interact with other specific enzymatic targets. In the context of its antibacterial activity, this compound has been found to inhibit a specific bacterial enzyme, BCG 3185c, which is a suspected dioxygenase. adipogen.comfishersci.com This inhibition disrupts the bacterial homeostasis, leading to the compound's antimycobacterial effects.

While direct data on this compound's activity against other mammalian enzymes is sparse, studies on closely related agelasine compounds have revealed a broader profile of enzyme inhibition for this chemical class. For instance, some analogs have shown inhibitory effects on tyrosine kinases, a family of enzymes often implicated in cancer cell signaling and proliferation. rsc.org Other related marine alkaloids have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. rsc.org These findings suggest that the agelasine scaffold is capable of interacting with a variety of enzymatic targets, although the specific profile for this compound requires further elucidation.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (-)-Agelasidine A |

| (-)-Agelasidine C |

| (-)-Agelasidine D |

| Agelasidine A |

| Agelasidine C |

| This compound |

| Agelasine B |

| ATP |

| Bax |

| Bcl-2 |

| Bim |

| Cisplatin |

| Cytochrome c |

| Doxorubicin |

Structure Activity Relationship Sar Investigations of Agelasidine D Analogs

Correlating Structural Motifs with Antimicrobial Efficacy

SAR studies have revealed that the antimicrobial potency of Agelasidine D analogs is closely tied to specific structural characteristics. Agelasine (B10753911) and agelasimine analogs with simplified terpenoid side chains compared to the natural products have demonstrated broad-spectrum antimicrobial activity, including effectiveness against Mycobacterium tuberculosis. diva-portal.org

Key findings from these investigations include:

Broad-Spectrum Activity : Many synthesized analogs of agelasines and agelasimines exhibit significant activity against a variety of pathogenic microorganisms. nih.gov Some analogs show profound, broad-spectrum antibacterial activity. scispace.com

Activity against M. tuberculosis : The inhibitory activity against M. tuberculosis is a notable feature of many analogs. diva-portal.orgnih.gov The introduction of a methyl group into the purine (B94841) 2-position of related agelasine analogs has been shown to be beneficial for antimycobacterial activity. nih.gov Specifically for this compound, its target molecule in M. tuberculosis H37Rv has been identified as BCG3185c. researchgate.net

Role of the Terpenoid Moiety : While simplified terpenoid side chains can retain bioactivity, the nature of this group is crucial. diva-portal.org

Comparison with Agelasine Analogs : Studies on related purine-containing agelasine analogs show that while this compound (referred to as compound 4 in one study) inhibits the growth of Staphylococcus epidermidis, it does not prevent biofilm formation. researchgate.net In contrast, its formamide (B127407) derivative, agelamide D, is effective in preventing biofilm formation. tjnpr.org

The data below summarizes the minimum inhibitory concentration (MIC) for selected related compounds, illustrating the range of antimicrobial activity.

| Compound/Class | Organism | Activity/MIC | Reference |

| ent-agelasine F | Staphylococcus aureus | 2 µg/mL | nih.gov |

| ent-agelasine F | Escherichia coli | 16 µg/mL | nih.gov |

| Agelasine D | Staphylococcus epidermidis | < 0.0877 µM | researchgate.net |

| Nagelamides Q & R | Bacillus subtilis | 13.0 µg/mL | nih.gov |

Defining Pharmacophores for Antiprotozoal Activity

This compound and its analogs have been screened for activity against several pathogenic protozoa, leading to the identification of pharmacophores essential for their inhibitory action. mdpi.com this compound itself has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC₅₀ value of 0.29 μg/mL (0.63 μM). mdpi.com This potency is notably higher than that of other related natural products like agelasines J, K, and L. mdpi.com

SAR analysis from a screening of this compound and various analogs against a panel of protozoa revealed several key insights: mdpi.com

The Guanidine (B92328) and Amino Groups : Analogs featuring a primary amino group in the purine 6-position, such as this compound (categorized as a type 2c compound in the study), generally exhibit reduced cytotoxicity against mammalian cells and thus improved selectivity for antiprotozoal targets compared to analogs with an alkoxyamino group (type 1 compounds). mdpi.com

Selective Hits : While many analogs displayed broad toxicity, some showed promising selectivity. mdpi.com Analog 2a , a close structural relative of this compound, was identified as a selective hit for inhibiting Trypanosoma cruzi, the causative agent of Chagas disease, with a high selectivity index (SI >50). mdpi.com This compound was noted for being virtually inactive against bacteria. mdpi.com

Impact of Modifications : The introduction of a methyl group in the purine 2-position of related agelasine analogs was found to be beneficial for antiprotozoal activity. nih.gov

The table below presents the antiprotozoal activity and cytotoxicity of this compound (Compound 2c) and a selective analog (Compound 2a).

| Compound | P. falciparum IC₅₀ (µg/mL) | L. infantum IC₅₀ (µg/mL) | T. cruzi IC₅₀ (µg/mL) | T. b. brucei IC₅₀ (µg/mL) | MRC-5 Cell IC₅₀ (µg/mL) | Selectivity Index (P. falciparum) | Reference |

| This compound (2c) | 0.29 | 1.1 | 4.0 | 0.80 | 6.7 | 23 | mdpi.com |

| Analog 2a | >25 | >25 | 0.44 | >25 | 23 | >0.92 | mdpi.com |

Elucidating Structural Determinants of Antifouling Potency

This compound is a potent antifouling agent, particularly against the settlement of barnacle larvae. researchgate.netnih.gov SAR studies have focused on identifying the structural elements critical for this activity. This compound strongly inhibits the settlement of Balanus improvisus cypris larvae with an EC₅₀ value of 0.11 µM. researchgate.netnih.gov

A screening of this compound alongside 20 synthesized analogs of agelasines and agelasimines provided key insights into the structural requirements for antifouling potency: researchgate.net

High Potency of the Natural Product : this compound was among the most potent compounds tested, demonstrating that its natural structure is well-optimized for this activity. researchgate.net

Effective Analogs : Two synthetic analogs, AV1003A and AKB695 , also displayed strong inhibitory effects on larval settlement, with EC₅₀ values of 0.23 µM and 0.3 µM, respectively. researchgate.net Crucially, these three compounds did not affect larval mortality at effective concentrations, a desirable trait for non-toxic antifouling agents. researchgate.net

Distinct Mechanisms : Research has indicated that this compound and its formamide derivative, agelamide D, possess unique antifouling properties. This compound primarily inhibits the growth of fouling-related bacteria, whereas agelamide D is more effective at preventing biofilm formation. researchgate.nettjnpr.org

The antifouling efficacy of this compound and its most potent analogs are summarized below.

| Compound | Organism | EC₅₀ (µM) | Reference |

| This compound | Balanus improvisus | 0.11 | researchgate.netnih.gov |

| Analog AV1033A | Balanus improvisus | 0.23 | researchgate.net |

| Analog AKB695 | Balanus improvisus | 0.3 | researchgate.net |

Relationship between Chemical Structure and Cytotoxic Profiles

The relationship between the chemical structure of this compound analogs and their cytotoxicity has been extensively investigated, often in parallel with antimicrobial and antiprotozoal screening to determine selectivity. scispace.commdpi.com

Key SAR findings regarding cytotoxicity include:

General Toxicity of Analogs : Many agelasine and agelasimine analogs demonstrate potent cytotoxic activity against various cancer cell lines, with the most active compounds showing MIC values of approximately 1 µM. diva-portal.org This includes activity against drug-resistant renal cell lines. diva-portal.org

Influence of the Polar Headgroup : In studies comparing different classes of analogs, compounds with an alkoxyamino group (type 1) generally exhibited broad-spectrum antiprotozoal activity but were also highly toxic to MRC-5 fibroblast cells. mdpi.com In contrast, analogs like this compound, which possess a primary amino group (type 2), showed reduced cytotoxicity and thus better selectivity. mdpi.com

Impact of the Terpenoid Moiety : The structure of the diterpene unit influences cytotoxicity. Studies on (−)-agelasidine C and (−)-agelasidine D showed potent cytotoxicity against Chinese Hamster Ovary (CHO-K1) cells, with ED₅₀ values of 5.70 and 2.21 μg/mL, respectively. rsc.org

Role of Substituents : The presence of an amino group on the purine ring of related agelasine analogs may enhance cytotoxic activity against several cancer cell lines. nih.gov

The cytotoxic profiles of this compound and related compounds are presented below.

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound (2c) | MRC-5 | IC₅₀ | 6.7 µg/mL | mdpi.com |

| (−)-Agelasidine C | CHO-K1 | ED₅₀ | 5.70 µg/mL | rsc.org |

| (−)-Agelasidine D | CHO-K1 | ED₅₀ | 2.21 µg/mL | rsc.org |

| Potent Agelasine/Agelasimine Analogs | Various Cancer Cells | MIC | ~1 µM | diva-portal.org |

Comparative SAR Analysis with Related Diterpenoid Guanidines

This compound belongs to a family of marine natural products characterized by a diterpenoid skeleton linked to a guanidine unit. nih.gov These are distinct from the more common agelasines, which feature a 9-methyladeninium (purine) group instead of guanidine. nih.gov Comparative SAR analysis with other diterpenoid guanidines provides a broader understanding of the structural requirements for bioactivity.

Agelasidines vs. Agelasines : The agelasidines are diterpene derivatives of hypotaurocyamine (B3033662) and contain a guanidine unit. nih.gov This fundamental structural difference from the purine-based agelasines is a key determinant of their biological profile.

Impact of Acylation on Guanidine : Other related marine compounds, such as actinofide, are diacylguanidines, meaning two terpenoid units are attached to the guanidine moiety. vliz.be SAR studies on actinofide and a series of synthetic analogs revealed that the degree of growth inhibitory activity against cancer cells appears to be affected by the size of the terpenoid units linked to the guanidine. vliz.be This suggests that the single copalyl diterpene unit in this compound is a specific structural feature contributing to its particular bioactivity profile, which could be modulated by adding or altering acyl groups.

Variety within the Agelasidine Family : Several agelasidines have been isolated, including agelasidines A, C, E, and F, each with slight variations in their diterpenoid structure or stereochemistry. rsc.org For instance, (−)-agelasidine C and (−)-agelasidine D were found to be potently cytotoxic. rsc.org This diversity within the family highlights how subtle changes to the terpenoid scaffold can fine-tune biological effects.

This comparative context underscores that while the guanidine group is a critical pharmacophore, the nature, number, and stereochemistry of the attached diterpenoid chain(s) are equally important in dictating the specific cytotoxic, antimicrobial, and antifouling properties of this class of marine alkaloids. vliz.bersc.org

Advanced Methodological Approaches in Agelasidine D Research

Cheminformatics and Computational Drug Design

Cheminformatics and computational drug design have become indispensable tools in modern natural product research, offering insights into the structure-activity relationships and potential mechanisms of action of compounds like Agelasidine D. These in silico approaches allow for the rapid screening of potential biological targets and the elucidation of molecular interactions, guiding further experimental validation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential protein targets for bioactive compounds. In the context of this compound, molecular docking studies have been employed to explore its interaction with various enzymes.

One such study investigated the antifouling potential of several agelasine (B10753911) compounds, including this compound, by docking them against acetylcholinesterase (AChE), a key enzyme in the nervous system of many marine organisms. The results demonstrated a strong binding affinity of this compound to AChE, with a binding affinity of -11.8 kcal/mol. researchgate.net The interactions were characterized by a hydrogen bond with the amino acid residue His440 and electrostatic interactions with Trp84 and Phe330. tjnpr.org

Table 1: Molecular Docking of this compound against Acetylcholinesterase (AChE)

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| This compound | Acetylcholinesterase (6G1U) | -11.8 | His440 (hydrogen bond), Trp84, Phe330 (electrostatic) | researchgate.nettjnpr.org |

While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively detailed in the available literature, this technique is a common follow-up to molecular docking. mdpi.commdpi.com MD simulations provide a view of the dynamic evolution of the ligand-protein complex over time, offering insights into the stability of the predicted binding pose and the flexibility of the protein upon ligand binding. nih.govwikipedia.org Such simulations could further elucidate the conformational changes in both this compound and its target protein, providing a more detailed understanding of their interaction at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ucv.ve These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.

A 3D-QSAR study was conducted on a series of compounds, including this compound, to evaluate their potential as modulators of the P-glycoprotein-like transporter in Leishmania tropica, a protozoan parasite. ucv.ve This transporter is associated with multidrug resistance in the parasite. The study, which utilized the Comparative Molecular Similarity Indices Analysis (CoMSIA), revealed that electrostatic features were the most significant contributors to the modulatory activity, accounting for 58.9% of the requirements for interaction with the transporter. ucv.ve This suggests that the distribution of charge on the this compound molecule is a critical determinant of its ability to interact with and potentially inhibit this key resistance mechanism in Leishmania. ucv.ve

Proteomics and Metabolomics in Bioactivity Profiling

Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, are powerful "omics" technologies that provide a global view of the molecular changes in a biological system in response to a stimulus, such as treatment with a bioactive compound. mdpi.comagresearch.co.nz

While specific proteomics studies designed to profile the bioactivity of pure this compound are not prominently featured in the reviewed literature, metabolomics has been used to characterize the chemical profile of the sponge that produces it. An LC-MS-based metabolomics study of the marine sponge Agelas oroides led to the identification of a range of metabolites, including various agelasine and agelasidine derivatives. mdpi.comrsc.org Such studies are crucial for understanding the chemical diversity within the source organism and can provide clues about the biosynthetic pathways of these compounds. rsc.org By comparing the metabolomic profiles of sponges under different environmental conditions or the profiles of treated versus untreated cells, researchers could infer the biological pathways affected by this compound.

Omics-Based Approaches for Target Identification

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action. mdpi.com Omics-based approaches offer a powerful, unbiased way to achieve this. genexplain.com

A significant breakthrough in understanding the antibacterial mechanism of this compound came from a target identification study using a genomic DNA library of Mycobacterium bovis BCG. nih.gov In this study, researchers screened for genes that, when overexpressed in Mycobacterium smegmatis, conferred resistance to this compound. This approach is based on the principle that an increase in the concentration of the target protein will require a higher concentration of the drug to elicit the same effect. nih.gov

The screening identified a specific gene, BCG3185c, as the likely target. Further experiments confirmed this finding, showing that this compound binds directly to the recombinant BCG3185c protein with a dissociation constant (KD) of 2.42 μM, as determined by surface plasmon resonance (SPR). nih.gov The BCG3185c gene is predicted to encode a dioxygenase, suggesting that this compound exerts its anti-mycobacterial effect by inhibiting this enzyme. nih.gov

Future Research Directions and Applications

Discovery of Novel Agelasidine D Analogs with Enhanced Bioactivity

A primary avenue of future research lies in the synthesis and discovery of novel this compound analogs with improved biological activity. While this compound itself has demonstrated notable cytotoxic, antimicrobial, and antiprotozoal properties, synthetic modifications to its structure could yield compounds with greater potency and selectivity. rsc.orgnih.govresearchgate.net

Researchers have already begun to explore this area. For instance, studies on synthesized analogs of agelasines and agelasimines, structurally related compounds, have identified key characteristics that enhance bioactivity. researchgate.netdiva-portal.orgscispace.com These investigations have produced compounds with strong inhibitory effects against a range of pathogenic microorganisms, including Mycobacterium tuberculosis, and various cancer cell lines. researchgate.netresearchgate.net Future work should focus on a systematic structure-activity relationship (SAR) analysis of this compound. This will involve the targeted modification of different parts of the molecule, such as the diterpene skeleton and the guanidinium (B1211019) group, to understand their contribution to its biological effects. The goal is to develop analogs that exhibit heightened efficacy against specific targets, such as drug-resistant cancer cells or particular pathogens, while minimizing off-target effects. nih.govresearchgate.net

Development of Sustainable Production Methods (e.g., Aquaculture)

The natural sourcing of this compound from marine sponges is inherently limited and ecologically impactful. To overcome this challenge, the development of sustainable production methods is crucial for enabling further research and potential commercialization. Aquaculture, the farming of aquatic organisms, presents a promising solution. panda.orgopenblue.com

Cultivating Agelas sponges in controlled mariculture environments could provide a renewable source of this compound. openblue.com This approach would not only ensure a consistent supply but also help conserve wild sponge populations and their marine habitats. panda.org Research in this area should focus on optimizing the growth conditions for Agelas sponges to maximize the production of this compound. This includes studying the influence of environmental factors such as water temperature, nutrient levels, and light exposure on the biosynthesis of the compound. Furthermore, exploring the symbiotic relationships between the sponges and their associated microorganisms may reveal pathways to enhance the yield of this valuable metabolite. mdpi.com An alternative and potentially more scalable approach is the application of synthetic biology and metabolic engineering. This would involve identifying the biosynthetic gene cluster responsible for this compound production in the sponge or its microbial symbionts and expressing it in a heterologous host, such as yeast or bacteria, for large-scale fermentation-based production.

Exploration of Synergistic Effects with Other Bioactive Agents

Investigating the synergistic effects of this compound with other bioactive agents is a promising strategy to enhance its therapeutic potential. Combining this compound with existing drugs could lead to improved treatment outcomes, potentially at lower doses, thereby reducing toxicity and the risk of drug resistance.

For example, in cancer therapy, this compound's cytotoxic properties could be combined with conventional chemotherapeutic agents. mdpi.com Research has shown that some marine natural products can sensitize cancer cells to radiation therapy. mdpi.com Future studies should explore whether this compound or its analogs can act as radiosensitizers, making cancer cells more susceptible to radiation treatment. mdpi.com Similarly, in the context of infectious diseases, combining this compound with established antibiotics could overcome resistance mechanisms in pathogenic bacteria. nih.gov Studies have already indicated that some related 2-aminoimidazole compounds can act synergistically with conventional antibiotics against bacterial biofilms. mdpi.com Systematic screening of this compound in combination with a wide range of therapeutic agents against various diseases will be essential to uncover novel synergistic interactions.

Elucidating Ecologically Relevant Roles in Marine Environments

Understanding the natural function of this compound in its marine environment is not only of ecological interest but can also provide insights for applied uses. Sponges produce a vast array of secondary metabolites, many of which are believed to serve as chemical defenses against predators, pathogens, and fouling organisms. tandfonline.com

This compound and related compounds have demonstrated antifouling properties, inhibiting the settlement of barnacle larvae. tandfonline.comnih.gov This suggests a natural role in preventing the growth of other marine organisms on the sponge's surface. Future research should further investigate this antifouling activity against a broader range of fouling organisms, including algae and bryozoans. tandfonline.com Understanding the mechanisms by which this compound exerts its antifouling effects could inform the development of new, environmentally friendly antifouling coatings for marine vessels and structures. tjnpr.orgtjnpr.org Additionally, exploring its role in mediating interactions with other marine organisms, such as its potential as an anti-predatory agent, could provide a more complete picture of its ecological significance. mdpi.com

Translation of Research Findings to Applied Sciences

A long-term goal for this compound research is the translation of fundamental discoveries into practical applications. This requires a multidisciplinary approach, bridging chemistry, biology, and materials science.

One of the most promising applications is in the development of novel antifouling technologies. Biofouling is a significant problem for maritime industries, leading to increased fuel consumption and maintenance costs. tandfonline.com The potent, non-toxic, and reversible antifouling properties of some agelasine (B10753911) analogs make them attractive candidates for new marine coatings. tandfonline.com Future work should focus on formulating these compounds into durable and effective coatings and conducting field tests to evaluate their performance in real-world marine environments.

In the biomedical field, the potent cytotoxic and antiprotozoal activities of this compound and its analogs warrant further investigation for drug development. rsc.orgmdpi.com For instance, the high activity of this compound against Plasmodium falciparum, the parasite that causes malaria, suggests its potential as a lead compound for new antimalarial drugs. nih.govmdpi.com Further preclinical studies are necessary to evaluate the efficacy and safety of these compounds in animal models, with the ultimate goal of advancing the most promising candidates into clinical trials.

Q & A

Basic Research Questions

Q. What key spectroscopic and chromatographic techniques are essential for structural elucidation of Agelasidine D, and how should data be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments), High-Resolution Mass Spectrometry (HR-MS), and X-ray crystallography are critical. For reproducibility, report solvent systems, acquisition parameters (e.g., pulse sequences, relaxation delays), and calibration standards. Validate spectral assignments by comparing with literature data for related marine alkaloids. Purity must be confirmed via High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds .

- Data Presentation : Include processed spectra in the main text; raw datasets (e.g., FID files) should be archived in supplementary materials .

Q. How can researchers ensure the identity and purity of this compound in synthetic or extracted preparations?

- Experimental Design : For novel syntheses, combine elemental analysis (C, H, N), HR-MS, and NMR to confirm molecular composition. For known compounds, cross-validate retention times (HPLC) and spectral data against authenticated reference samples. Document purification steps (e.g., column chromatography solvents, gradients) to enable replication .

- Critical Note : Disclose batch-to-batch variability in yield and purity, particularly for bioactivity studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Best Practices : Use fume hoods for solvent-based extractions or syntheses. Wear nitrile gloves, lab coats, and safety goggles. Install emergency eyewash stations and showers. Refer to Safety Data Sheets (SDS) for flammability, toxicity, and disposal guidelines. Document exposure limits and first-aid measures for acute toxicity scenarios .

Advanced Research Questions

Q. How should dose-response experiments be designed to evaluate this compound’s cytotoxic mechanisms across diverse cell lines?

- Experimental Framework :

- Variables : Test logarithmic concentration ranges (e.g., 0.1–100 µM) with triplicate replicates. Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO).

- Assays : Combine viability assays (MTT/XTT) with apoptosis markers (Annexin V/PI) and caspase activation. Use time-course studies to distinguish acute vs. delayed effects.

- Statistical Power : Calculate sample sizes using pilot data; apply ANOVA with post-hoc corrections for multiple comparisons .

Q. What statistical and comparative strategies address contradictions in this compound’s reported bioactivity across studies?

- Analytical Workflow :

- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity (e.g., differing cell lines, assay conditions).

- Error Analysis : Quantify methodological variability (e.g., incubation times, serum concentrations) and instrument precision (e.g., plate reader calibration).

- Contextualization : Cross-reference bioactivity data with structural analogs (e.g., agelasidine analogs) to identify substituent-dependent trends .

Q. How can chromatographic conditions be optimized to resolve this compound isomers or degradation products?

- Method Development :

- Column Selection : Test C18, phenyl-hexyl, and HILIC columns for polarity-based separation.

- Parameters : Optimize mobile phase pH (2.5–6.5), gradient slope (0.1–5% B/min), and temperature (25–40°C). Use diode-array detection (DAD) to track UV-vis profiles (200–400 nm).

- Validation : Assess resolution (Rs ≥ 1.5), peak symmetry (As ≤ 2.0), and reproducibility across ≥3 batches. Include system suitability tests (e.g., USP tailing factor) .

Guidelines for Data Reporting

- Primary Data : Present processed results (e.g., IC50 values, spectral assignments) in tables/figures; raw data (e.g., chromatograms, dose-response curves) belong in supplementary materials .

- Reproducibility : Document instrument models, software versions, and statistical packages (e.g., GraphPad Prism v10.2). For synthetic protocols, specify reagent grades and purification yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.